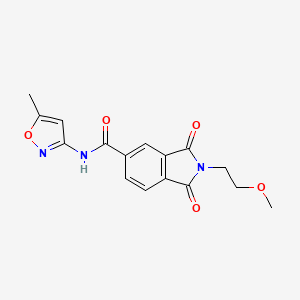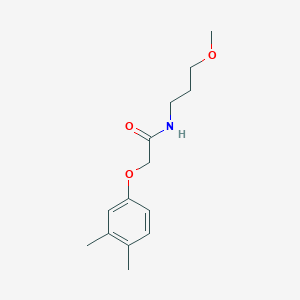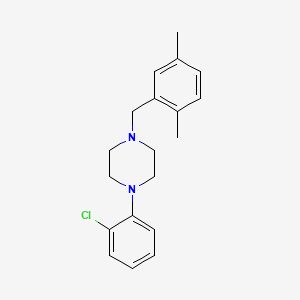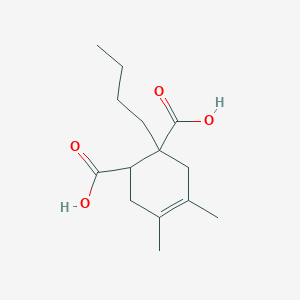
2-(2-methoxyethyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MI-2 and has been found to exhibit promising anticancer properties.
Wirkmechanismus
The mechanism of action of MI-2 involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that plays a critical role in preventing the development of cancer. MI-2 disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to induce the upregulation of p53 and its downstream targets, including p21 and Bax, which are involved in the regulation of cell cycle and apoptosis. MI-2 has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, MI-2 has been shown to reduce the levels of angiogenic factors, such as VEGF, which are involved in the formation of new blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
MI-2 has several advantages as a research tool, including its potency, selectivity, and specificity for the MDM2-p53 interaction. MI-2 has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, MI-2 has some limitations, including its poor solubility in water and its instability in biological fluids, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of MI-2. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the modification of the chemical structure of MI-2 to improve its solubility and stability in biological fluids. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MI-2 in vivo, as well as its potential use in combination with other anticancer agents. Finally, the potential use of MI-2 as a research tool for the study of the MDM2-p53 pathway and its role in cancer development and progression warrants further investigation.
Synthesemethoden
The synthesis of MI-2 involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-(2-methoxyethyl)amine, followed by the coupling of the resulting intermediate with 1,3-dioxo-5-isoindolinecarboxylic acid. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MI-2 has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer cells. MI-2 has also been shown to induce apoptosis, inhibit tumor growth, and reduce cancer cell migration and invasion.
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-9-7-13(18-24-9)17-14(20)10-3-4-11-12(8-10)16(22)19(15(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMBCODTNYJJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5197036.png)
![methyl 6-[(3aS*,6aR*)-2-oxo-3-(2-pyridinylmethyl)hexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinate](/img/structure/B5197038.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)


![8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5197076.png)
![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)
![N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)
![4-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5197085.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5197090.png)


![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5197132.png)